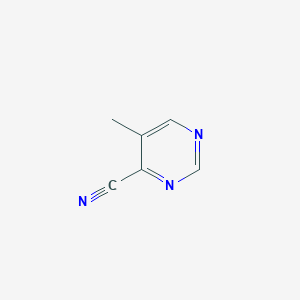

5-Methylpyrimidine-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

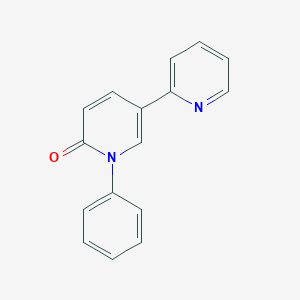

Vue d'ensemble

Description

5-Methylpyrimidine-4-carbonitrile is a chemical compound with the molecular formula C6H5N3 . It is used for research purposes and is not intended for human or veterinary use.

Molecular Structure Analysis

The InChI code for 5-Methylpyrimidine-4-carbonitrile is 1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 . This indicates the presence of a methyl group attached to the pyrimidine ring.Physical And Chemical Properties Analysis

5-Methylpyrimidine-4-carbonitrile is a powder with a molecular weight of 119.13 g/mol . and is stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Chemical Properties

“5-Methylpyrimidine-4-carbonitrile” is a chemical compound with the CAS Number: 114969-63-0. It has a molecular weight of 119.13 and its IUPAC name is 5-methyl-4-pyrimidinecarbonitrile . It is typically stored at a temperature of 4°C and has a purity of 95%. It is usually in the form of a powder .

Anti-Cancer Applications

A novel series of pyrimidine-5-carbonitrile derivatives, including “5-Methylpyrimidine-4-carbonitrile”, was designed and synthesized for their cytotoxic activity as novel anti-cancer agents .

Dual EGFR WT /COX-2 Inhibitors

These compounds were evaluated as dual EGFR WT /COX-2 inhibitors . Two compounds, 4e and 4f, disclosed the highest activity against all NCI60 panel cell lines .

Cell Cycle Disturbance

The most potent two compounds disturbed the cell cycle of Colo-205 cells by blocking the G1 phase, coupled with increased annexin-V stained cells which indicated the increasing in percentage of apoptosis .

Caspase-3 Concentration Increase

In addition, compounds 4e and 4f increase the concentration of caspase-3 by 10, and 8-fold compared to control, respectively .

Safety on Normal Epithelial Colon Cells

The two candidate compounds were screened for cytotoxicity on normal epithelial colon cells; fortunately, they were found to be safe .

Molecular Docking Study

Molecular docking study displayed that these compounds bound to the active site as EGFR WT /COX-2 inhibitors .

3D Pharmacophore Mapping

Furthermore, 3D pharmacophore mapping disclosed many shared features between the most potent candidates 4e and 4f and the standard EGFR WT /COX-2 inhibitors; erlotinib, and celecoxib, respectively .

Safety and Hazards

5-Methylpyrimidine-4-carbonitrile is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-methylpyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYJWIDDRHKVCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methylpyrimidine-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazinyl-2-oxo-4,5-dihydropyrimidine-4-sulfonic acid](/img/structure/B49401.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)

![(2S)-2-[[2-[[(2S)-2-[[(Z,2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamidohexanoyl]amino]-5-aminopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopent-3-enoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-6-aminohexanamide](/img/structure/B49421.png)

![6-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-5-carboxamide](/img/structure/B49425.png)